molecular formula C16H17FO2 B12618469 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one CAS No. 918873-71-9

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one

Cat. No.: B12618469
CAS No.: 918873-71-9
M. Wt: 260.30 g/mol
InChI Key: XIVIRMVSNYMWAN-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is a chemical compound with a unique structure that includes a fluorophenyl group and a cyclooctenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with cyclooctanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at a controlled temperature, usually around 35°C, until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is unique due to its cyclooctenone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Biological Activity

The compound 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is a fluorinated derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, including improved metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}F1_{1}O2_{2}
  • Molecular Weight : 220.22 g/mol
  • SMILES Notation : C1CC(C=C(C1=O)C(=O)CC(F)=C)C(C)=C

Fluorinated compounds like this compound are known to interact with various biological targets. The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with target proteins.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Antimutagenic Activity : Research indicates that similar fluorinated compounds can reduce mutagenicity in various assays, suggesting potential applications in cancer prevention.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Effect Observed Reference
AntioxidantSignificant reduction in oxidative stress markers
AntimutagenicReduced mutagenicity in Ames test
COX-2 InhibitionComparable binding affinity to celecoxib
CytotoxicityModerate cytotoxicity in cancer cell lines

Case Study 1: Antioxidant Properties

In a study examining the antioxidant effects of fluorinated compounds, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Case Study 2: Antimutagenicity Assessment

Using the Ames test, researchers evaluated the antimutagenic properties of this compound against known mutagens such as sodium azide and benzo[a]pyrene. Results indicated that the compound significantly reduced mutagenicity under both pre-exposure and co-exposure conditions, highlighting its potential role in cancer prevention strategies.

Case Study 3: COX-2 Inhibition

Molecular docking studies revealed that this compound binds effectively to the active site of COX-2, similar to established inhibitors like celecoxib. This positions it as a promising candidate for developing new anti-inflammatory drugs.

Properties

CAS No.

918873-71-9

Molecular Formula

C16H17FO2

Molecular Weight

260.30 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one

InChI

InChI=1S/C16H17FO2/c17-14-9-6-5-8-13(14)16(19)11-12-7-3-1-2-4-10-15(12)18/h5-9H,1-4,10-11H2

InChI Key

XIVIRMVSNYMWAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=O)CC1)CC(=O)C2=CC=CC=C2F

Origin of Product

United States

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